molecular formula C12H14O2 B1608262 Cyclopropyl 4-ethoxyphenyl ketone CAS No. 75343-44-1

Cyclopropyl 4-ethoxyphenyl ketone

Cat. No.: B1608262
CAS No.: 75343-44-1
M. Wt: 190.24 g/mol
InChI Key: GLZVGOOXNYUJMW-UHFFFAOYSA-N
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Description

Cyclopropyl 4-ethoxyphenyl ketone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is characterized by a cyclopropyl group attached to a 4-ethoxyphenyl ketone structure. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl 4-ethoxyphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 4-ethoxyphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ketones.

Scientific Research Applications

Cyclopropyl 4-ethoxyphenyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl 4-ethoxyphenyl ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Cyclopropyl 4-ethoxyphenyl ketone can be compared with other similar compounds such as:

    Cyclopropyl 4-methoxyphenyl ketone: Similar structure but with a methoxy group instead of an ethoxy group.

    Cyclopropyl 4-chlorophenyl ketone: Contains a chlorine atom instead of an ethoxy group.

    Cyclopropyl 4-methylphenyl ketone: Features a methyl group in place of the ethoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the phenyl ring .

Properties

IUPAC Name

cyclopropyl-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-11-7-5-10(6-8-11)12(13)9-3-4-9/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZVGOOXNYUJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392575
Record name Cyclopropyl 4-ethoxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75343-44-1
Record name Cyclopropyl 4-ethoxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere a stirred suspension of 36.7 grams (0.275 mole) of aluminum chloride in 225 mL of carbon disulfide was cooled to 0° C., and 22.7 mL (0.25 mole) of cyclopropanecarboxylic acid chloride was added dropwise during a 15 minute period. During the addition and for 30 minutes after its completion the reaction mixture temperature was maintained at 0°-15° C. Then 34.8 mL of ethoxybenzene was added dropwise during a one hour period. The reaction mixture temperature was maintained at 5°-10° C. during this addition. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature as it stirred for one hour. Petroleum ether, 250 mL, was added to the reaction mixture, and the suspension was stirred for ten minutes. The solid was collected by filtration and washed with petroleum ether. The solid was returned to the reaction vessel and, with stirring, was cooled to 0°-10° C. while 50 mL of water was added dropwise during a 30 minute period. Upon completion of addition, the mixture was stirred until the evolution of hydrogen chloride ceased. An additional 250 mL of water was then added, and the mixture was stirred at ambient temperature for 30 minutes. It was then warmed to 80° C. where it stirred for an additional 30 minutes. The mixture was cooled, and a solid was collected by filtration. The solid was dissolved in methylene chloride, and the solution was dried with sodium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to a residual solid. The solid was recrystallized from heptane, yielding, in two crops, 44.0 grams of cyclopropyl (4-ethoxyphenyl) ketone, m.p. 67°-70° C. The nmr spectrum was consistent with the proposed structure.
Quantity
36.7 g
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reactant
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225 mL
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solvent
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22.7 mL
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reactant
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34.8 mL
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reactant
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[Compound]
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Petroleum ether
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Alternatively, the substituted-phenyl cyclopropyl ketones may be prepared by reacting cyclopropanecarboxylic acid chloride with an appropriately substituted-phenyl compound in the presence of a Friedel-Crafts catalyst, e.g., aluminum chloride. In Example 6, Step A, cyclopropanecarboxylic acid chloride is reacted with ethoxybenzene in the presence of aluminum chloride, yielding cyclopropyl (4-ethoxyphenyl) ketone.
[Compound]
Name
substituted-phenyl cyclopropyl ketones
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[Compound]
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substituted-phenyl
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reactant
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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